![molecular formula C14H11N3O3 B3864450 4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B3864450.png)
4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}benzoic acid
Description
4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyridine ring through a hydrazone linkage
Properties
IUPAC Name |
4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c18-13(12-2-1-7-15-9-12)17-16-8-10-3-5-11(6-4-10)14(19)20/h1-9H,(H,17,18)(H,19,20)/b16-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NURIVHKPZZQVRB-LZYBPNLTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}benzoic acid typically involves the condensation reaction between 4-formylbenzoic acid and 3-pyridinecarbohydrazide. The reaction is carried out in an acidic medium to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:
4-formylbenzoic acid+3-pyridinecarbohydrazide→4-(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methylbenzoic acid+H2O
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine linkage.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}benzoic acid involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form hydrogen bonds and coordinate with metal ions, which can modulate its biological activity. The pyridine ring can participate in π-π stacking interactions, enhancing its binding affinity to biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}benzoic acid
- 4-{(E)-[2-(pyridin-2-ylcarbonyl)hydrazinylidene]methyl}benzoic acid
- 4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate
Uniqueness
4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}benzoic acid is unique due to its specific hydrazone linkage and the position of the pyridine ring, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound for further research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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